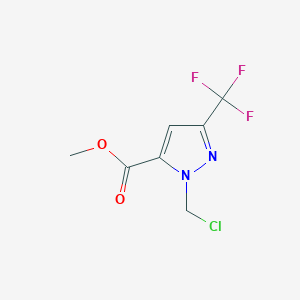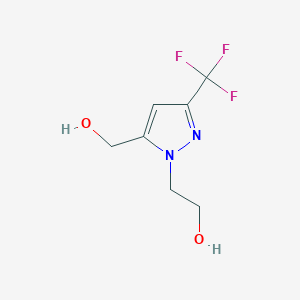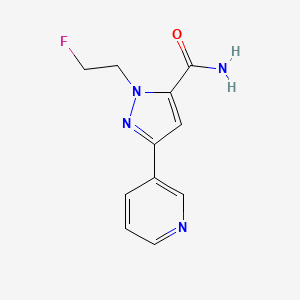
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide, also known as FEPYR, is a novel pyridine-containing pyrazole-based compound that has recently been developed as a potential therapeutic agent for a variety of diseases. FEPYR is a member of the pyrazole family of compounds, which have been studied extensively for their potential therapeutic applications. FEPYR has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties. Furthermore, FEPYR has been shown to possess a variety of pharmacological properties, including vasodilation, neuroprotection, and anti-tumor effects.
Aplicaciones Científicas De Investigación
Scientific Research Applications of 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
Synthesis and Chemical Properties
Research in the field of heterocyclic compounds, such as pyrazole derivatives, has highlighted their importance due to their broad spectrum of biological activities and roles in medicinal chemistry. One of the compounds of interest is this compound, which belongs to the pyrazole class. Pyrazole derivatives are known for their applications in the development of new anticancer agents, showcasing significant biological effects. The synthesis of pyrazoline derivatives, closely related to pyrazole, has been extensively studied to exhibit anticancer activity, emphasizing the potential of pyrazole-based compounds in pharmaceutical chemistry (Ray et al., 2022).
Biological Activities and Medicinal Chemistry
The pyrazole core is recognized as a privileged structure in drug discovery, utilized as a building block for developing drug-like candidates with a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies around pyrazole derivatives have garnered significant attention, leading to the derivation of many lead compounds for various disease targets. This highlights the flexibility and importance of pyrazole derivatives, including this compound, in developing potential drug candidates (Cherukupalli et al., 2017).
Optoelectronic Materials Development
Apart from medicinal applications, pyrazole and its derivatives have been investigated for their potential in optoelectronic materials development. The incorporation of pyrazole fragments into π-extended conjugated systems is valuable for creating novel materials with applications related to photo- and electroluminescence. This includes the use of pyrazole derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, highlighting the diverse applicability of compounds like this compound beyond the pharmaceutical domain (Lipunova et al., 2018).
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-pyridin-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-3-5-16-10(11(13)17)6-9(15-16)8-2-1-4-14-7-8/h1-2,4,6-7H,3,5H2,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWBHWZTXZRIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C(=O)N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


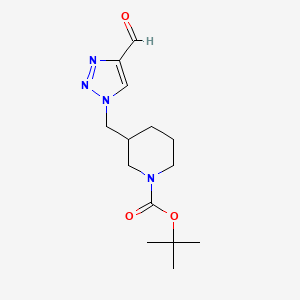

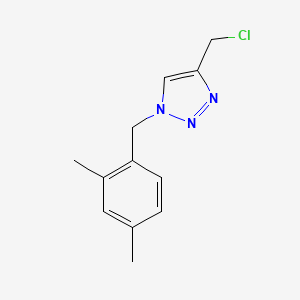
![5-(Azetidin-3-yl)-7-methyl-5,7-diazaspiro[2.5]octane-4,6,8-trione hydrochloride](/img/structure/B1479462.png)
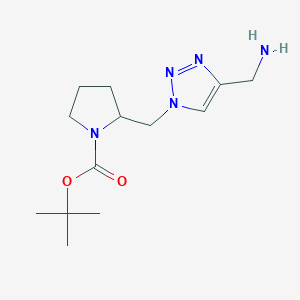
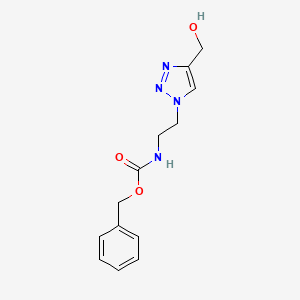
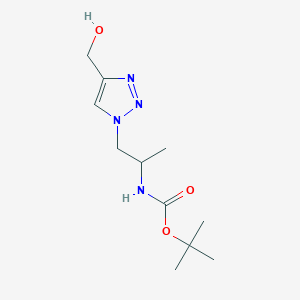

![Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate](/img/structure/B1479472.png)


